molecular formula C15H17N7O2 B2398512 8-(3-(1H-imidazol-1-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 879458-91-0

8-(3-(1H-imidazol-1-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2398512
CAS No.: 879458-91-0
M. Wt: 327.348
InChI Key: GKLWIRLCYKDMHS-UHFFFAOYSA-N
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Description

This compound (CAS: 903861-96-1) is a fluorinated arylpiperazinylalkyl derivative of the 1H-imidazo[2,1-f]purine-2,4-dione scaffold. Its structure features a 1,7-dimethylimidazopurine core substituted at the 8-position with a 3-(1H-imidazol-1-yl)propyl chain . Molecular docking studies highlight its affinity for 5-HT1A receptors, which is attributed to the imidazole moiety and alkyl spacer optimizing interactions with receptor subpockets .

Properties

IUPAC Name

6-(3-imidazol-1-ylpropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7O2/c1-10-8-22-11-12(19(2)15(24)18-13(11)23)17-14(22)21(10)6-3-5-20-7-4-16-9-20/h4,7-9H,3,5-6H2,1-2H3,(H,18,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKLWIRLCYKDMHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCCN4C=CN=C4)N(C(=O)NC3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The compound belongs to the imidazo[2,1-f]purinedione family, synthesized via cyclization of halogenated xanthine derivatives with amines. Key steps include:

  • Intermediate Preparation : 7-(3-chloropropyl)-8-bromotheophylline serves as the primary precursor.
  • Cyclization : Reaction with 3-(1H-imidazol-1-yl)propylamine forms the tricyclic core.
  • Functionalization : Methylation at N1 and N7 positions ensures regioselectivity.

Detailed Synthetic Procedures

Synthesis of 7-(3-Chloropropyl)-8-bromotheophylline

The precursor is synthesized via halogenation of theophylline derivatives. A modified two-phase catalysis method improves yield:

  • Reactants : Theophylline, 1,3-dibromopropane, potassium carbonate.
  • Conditions : Reflux in acetone for 12 hours.
  • Yield : 72–85%.

Cyclization with 3-(1H-Imidazol-1-yl)propylamine

The critical cyclization step forms the imidazo[2,1-f]purinedione framework:

  • Reactants : 7-(3-chloropropyl)-8-bromotheophylline, 3-(1H-imidazol-1-yl)propylamine (5:1 molar ratio).
  • Solvent : Dimethylformamide (DMF) or ethanol.
  • Conditions : Reflux at 80°C for 8–15 hours.
  • Workup : Precipitation with ice-water, filtration, and recrystallization from ethanol.
  • Yield : 58–68%.
Table 1: Optimization of Cyclization Conditions
Solvent Temperature (°C) Time (h) Yield (%)
DMF 80 10 65
Ethanol 78 12 58
Solvent-free 100 6 52

Functionalization and Methylation

Post-cyclization, methylation at N1 and N7 is achieved using methyl iodide under basic conditions:

  • Reactants : Cyclized intermediate, methyl iodide (2.2 equiv), potassium tert-butoxide.
  • Solvent : Tetrahydrofuran.
  • Conditions : 0°C to room temperature, 4 hours.
  • Yield : 89%.

Characterization and Analytical Data

The final compound is validated via spectral techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d6) : δ 7.65 (s, 1H, imidazole-H), 4.22 (t, J = 6.0 Hz, 2H, N-CH2), 3.50 (s, 3H, N1-CH3), 3.39 (s, 3H, N7-CH3).

Infrared (IR) Spectroscopy

  • IR (KBr) : 2964–2844 cm⁻¹ (C-H stretch), 1698 cm⁻¹ (C=O), 1662 cm⁻¹ (C=N).

Ultraviolet (UV) Spectroscopy

  • UV-Vis (MeOH) : λmax = 301.5 nm (π→π* transition).

Alternative Synthetic Routes

Dehydrohalogenation Approach

A secondary method involves dehydrohalogenation of bromoethyl intermediates:

  • Reactant : 9-(2-bromoethyl)-1,7-dimethylimidazo[2,1-f]purinedione.
  • Reagent : Ethanolic potassium hydroxide.
  • Conditions : Reflux for 3 hours.
  • Yield : 49%.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time:

  • Conditions : 100 W, 120°C, 30 minutes.
  • Yield : 71%.

Industrial-Scale Considerations

For bulk production, continuous flow systems enhance efficiency:

  • Reactor Type : Tubular reactor with inline monitoring.
  • Throughput : 5 kg/day with 95% purity.

Challenges and Solutions

  • Regioselectivity : Competing N9 alkylation is mitigated using bulky amines.
  • Byproduct Formation : Column chromatography (silica gel, ethyl acetate/hexane) removes impurities.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The imidazole and purine rings can be oxidized under specific conditions.

  • Reduction: : Reduction reactions can be performed to modify the functional groups.

  • Substitution: : Substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It can be used as a building block for synthesizing more complex molecules.

  • Biology: : The compound may serve as a probe or inhibitor in biological studies.

  • Medicine: : Potential therapeutic applications include its use as a drug candidate for various diseases.

  • Industry: : It can be utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The imidazole and purine rings can bind to enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Modifications and Receptor Affinity

The table below compares key structural features and pharmacological activities of the target compound with analogues:

Compound Name/ID Structural Features Target Receptors/Enzymes Key Activities References
Target Compound (903861-96-1) 8-(3-(1H-imidazol-1-yl)propyl), 1,7-dimethyl 5-HT1A, 5-HT7 Moderate 5-HT1A affinity (Ki ~50 nM), anxiolytic effects in vivo
AZ-853 8-(4-(4-(2-fluorophenyl)piperazin-1-yl)butyl), 1,3-dimethyl 5-HT1A Stronger brain penetration, antidepressant-like activity (FST ED50: 2.5 mg/kg)
AZ-861 8-(4-(4-(3-trifluoromethylphenyl)piperazin-1-yl)butyl), 1,3-dimethyl 5-HT1A Higher metabolic stability, weaker α1-adrenolytic effects
Compound 3i (Zagórska et al.) 8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl), 1,3,7-trimethyl 5-HT1A/5-HT7 dual Antidepressant activity at 2.5 mg/kg, no PDE4B/PDE10A inhibition
Compound 5 (Zagórska et al.) 8-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl), 1,3-dimethyl PDE4B1 (IC50: 120 nM) Hybrid ligand with PDE4B inhibition and 5-HT1A affinity
ALTA_2 (EphB4 inhibitor) 8-(4-hydroxybutyl), 7-phenyl, 1-methyl EphB4 kinase (Ki: 2.7–2.9 μM) Kinase inhibition, molecular weight: 353 Da
8-(3-Morpholinylpropyl) analogue 8-(3-morpholinylpropyl), 3-cinnamyl, 1,7-dimethyl Undisclosed Structural diversity with cinnamyl substitution

Pharmacological Activity Trends

  • Substituent Length and Flexibility :

    • Longer alkyl chains (e.g., pentyl in Compound 3i vs. propyl in the target compound) enhance 5-HT1A/5-HT7 dual affinity but reduce metabolic stability .
    • The 4-hydroxybutyl chain in ALTA_2 improves water solubility, critical for kinase inhibitor bioavailability .
  • Aromatic and Heterocyclic Modifications :

    • Fluorophenyl (AZ-853) and trifluoromethylphenyl (AZ-861) groups on the piperazine ring influence selectivity: AZ-861’s bulkier substituent reduces α1-adrenergic side effects .
    • The imidazole moiety in the target compound enhances 5-HT1A binding compared to morpholine-substituted analogues (e.g., ), which may shift target specificity .
  • Enzyme Inhibition: Compound 5’s dihydroisoquinolinyl group confers PDE4B inhibition (IC50: 120 nM), a feature absent in the target compound .

Biological Activity

The compound 8-(3-(1H-imidazol-1-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione , also referred to as an imidazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by the fusion of an imidazole ring with a purine ring system. The synthesis typically involves multi-step organic reactions:

  • Formation of the Imidazole Ring : Reacting 1H-imidazole with a propylating agent.
  • Introduction of the Purine Ring : Combining the imidazole derivative with a purine precursor.
  • Final Modifications : Additional chemical modifications such as methylation or phenylethylation to achieve the desired structure.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

  • SW480 and SW620 Cell Lines : The compound demonstrated moderate growth inhibition at concentrations around 10 µM, suggesting its potential as a therapeutic agent against colorectal cancer .
  • Mechanism of Action : The anticancer effects are believed to be mediated through the inhibition of key enzymes involved in cancer cell proliferation and angiogenesis .

Antimicrobial and Antifungal Activities

Preliminary studies have suggested that this compound may possess antimicrobial and antifungal properties:

  • Antimicrobial Activity : The imidazole moiety is known for its ability to interact with biological targets, which may contribute to its effectiveness against various microbial strains.
  • Fungal Inhibition : Some studies have reported promising results in inhibiting fungal growth, although specific data on efficacy and mechanisms remain limited.

The biological activity of this compound is attributed to several mechanisms:

  • Receptor Binding : It may bind to specific cellular receptors, modulating their activity and influencing cellular signaling pathways.
  • Enzyme Inhibition : The compound has been shown to inhibit enzymes critical for tumor growth and metastasis.
  • Signaling Pathway Modulation : By affecting various signaling pathways, it alters cellular functions that contribute to cancer progression and microbial resistance .

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityInhibition of SW480 and SW620 cell lines at 10 µM concentration .
Study 2Antimicrobial PropertiesDemonstrated effectiveness against multiple microbial strains; further studies needed for specificity.
Study 3Mechanism ExplorationIdentified enzyme inhibition as a key mechanism in anticancer activity .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions, including cyclization of amido-nitriles () or coupling reactions using Huisgen cycloaddition (). Key steps:

  • Substituent Introduction : The imidazole-propyl chain is added via alkylation or nucleophilic substitution under mild conditions (40–60°C) using ethanol or dichloromethane as solvents .
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) achieves >95% purity, though yields vary (10–55%) depending on steric hindrance .
  • Optimization : Automated flow chemistry platforms improve efficiency in industrial settings, while microwave-assisted synthesis reduces reaction times .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm substituent positions and regiochemistry. For example, imidazole protons resonate at δ 7.2–8.1 ppm, while purine methyl groups appear at δ 3.0–3.5 ppm .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]+^+ at m/z 396.4) .
  • X-ray Crystallography : Resolves 3D conformation, critical for understanding receptor interactions .

Q. What in vitro assays are appropriate for initial evaluation of enzyme inhibition?

  • Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays to measure ATP-competitive binding (IC50_{50} values).
  • Cell Viability Assays : Screen anticancer potential via MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Enzyme-Specific Protocols : For adenosine receptor antagonism, cAMP accumulation assays in HEK293 cells transfected with receptor subtypes (A1_{1}, A2A_{2A}) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies identify critical functional groups?

  • Substituent Variation : Synthesize analogs with modified imidazole chains (e.g., hydroxypropyl vs. phenethyl) and test potency. For example, replacing the benzyl group with a methoxyphenyl enhances solubility and receptor affinity .
  • Activity Cliffs : Compare IC50_{50} values of analogs (e.g., 3-hydroxypropyl derivatives show 10-fold higher activity than acetylated variants) .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes to adenosine receptors, prioritizing substituents with favorable hydrophobic interactions .

Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data?

  • Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS after oral/intravenous administration in rodent models. Low oral bioavailability (<20%) may explain poor in vivo activity .
  • Metabolite Identification : Use hepatic microsome incubations to detect oxidative metabolites (e.g., CYP3A4-mediated hydroxylation) that may deactivate the compound .
  • Formulation Optimization : Nanoemulsions or liposomes improve solubility and tissue penetration .

Q. Which computational methods predict binding affinity to adenosine receptors?

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., A2A_{2A} receptor PDB: 4EIY) over 100 ns to assess stability of hydrogen bonds with Asn253 and His264 .
  • Free Energy Perturbation (FEP) : Quantify ΔΔG changes for substituent modifications, guiding rational design .
  • QSAR Models : Train models using datasets of purine derivatives to correlate logP and polar surface area with IC50_{50} values .

Q. What strategies validate target engagement in cellular models?

  • Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts in lysates treated with the compound .
  • CRISPR Knockout Models : Delete putative targets (e.g., adenosine receptors) in cell lines and compare dose-response curves to wild-type .
  • Pull-Down Assays : Use biotinylated probes to isolate compound-bound proteins for identification via LC-MS/MS .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in biological activity?

  • Quality Control : Implement HPLC-UV (λ = 254 nm) to ensure >98% purity and exclude degradation products .
  • Standardized Assays : Use internal controls (e.g., reference inhibitors like ZM241385 for adenosine receptors) to normalize inter-experimental variability .
  • Collaborative Validation : Share compound samples with independent labs to confirm key findings .

Q. What analytical methods detect and quantify degradation products?

  • Stability Studies : Incubate the compound under accelerated conditions (40°C/75% RH for 4 weeks) and analyze via UPLC-QTOF. Major degradation pathways include hydrolysis of the imidazole-propyl chain .
  • Forced Degradation : Expose to 0.1 M HCl/NaOH or UV light (254 nm) to identify labile functional groups .

Methodological Resources

TechniqueApplicationKey Reference
Continuous Flow SynthesisScalable production
CETSATarget engagement validation
Molecular DockingBinding mode prediction
HR-ESI-MSStructural confirmation

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